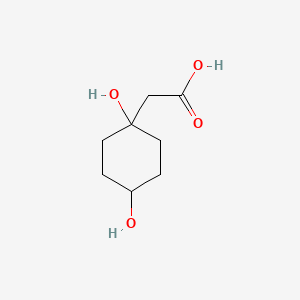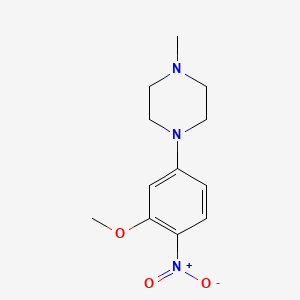
6-Methyl-7-O-methylaromadendrin
Übersicht
Beschreibung
6-Methyl-7-O-methylaromadendrin is a natural compound extracted from the barks of Cephalotaxus sinensis . It is also known as amygdalin or laetrile.
Molecular Structure Analysis
The molecular formula of 6-Methyl-7-O-methylaromadendrin is C17H16O6. The average mass is 316.309 Da. It has two defined stereocentres .Physical And Chemical Properties Analysis
6-Methyl-7-O-methylaromadendrin is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
A study investigated the anti-inflammatory properties of several flavanones, including 7-O-methylaromadendrin, isolated from Inula viscosa. The study focused on both in vitro and in vivo analyses, revealing that 7-O-methylaromadendrin effectively inhibited secretory phospholipase A(2) activity in vitro, which may partly explain its observed anti-inflammatory effect in vivo. Additionally, it affected enzyme release, contributing to its anti-inflammatory properties (Hernández et al., 2007).
Inhibitory Activity Against Protein Carbonylation
Another study highlighted the role of compounds including 7-methylaromadendrin from Western Mediterranean Asteraceae species in inhibiting protein carbonylation. Protein carbonylation is associated with degenerative diseases, and these compounds, with their phenolic antioxidant and anti-inflammatory nature, demonstrated effective inhibitory activity, indicating their potential in combating such diseases (Marín et al., 2011).
Enzyme-Assisted Alkylation
Research on alkylating enzymes emphasized the significance of enzyme-assisted strategies in organic synthesis, which includes the modification of flavonoids like 7-O-methylaromadendrin. This approach is considered a promising alternative to classical synthesis for producing compounds with specific methylation patterns (Wessjohann et al., 2013).
Other Constituents from Inula graveolens
A study on the aerial parts of Inula graveolens identified various compounds, including 7-O-methylaromadendrin. This research contributes to understanding the chemical composition of this plant, which may further elucidate its potential applications in various fields (O¨ksu¨z & Topçu, 1992).
mRNA Methylation and Regulation
A study on mRNA methylation and its regulation revealed that modifications like m(6)A are common in mRNA, indicating the role of such modifications in physiological processes. Although not directly linked to 7-O-methylaromadendrin, this research provides insight into the broader context of methylation in biological systems (Meyer et al., 2012).
Wirkmechanismus
7-O-methylaromadendrin, a related compound, has been shown to stimulate glucose uptake and improve insulin resistance in vitro . It does this by activating peroxisome proliferator-activated receptor γ2 (PPARγ2) and improving insulin resistance via phosphatidylinositol 3-kinase (PI3K) and AMP-activated protein kinase (AMPK)-dependent pathways . It’s possible that 6-Methyl-7-O-methylaromadendrin may have similar effects, but more research is needed to confirm this.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMBAZWBKOORJ-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



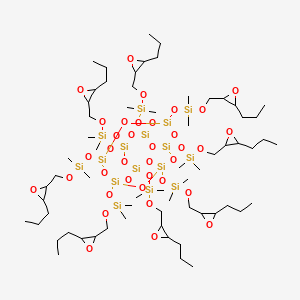

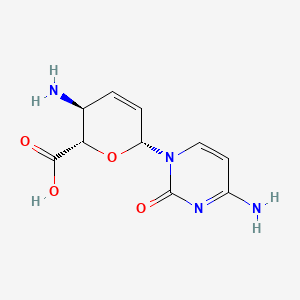
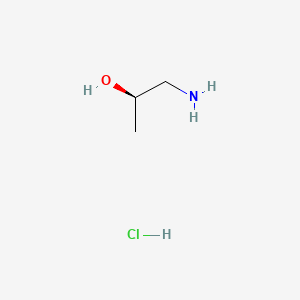


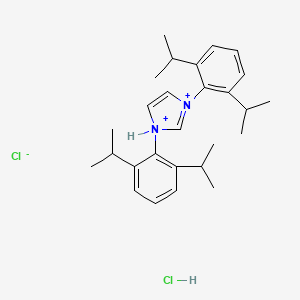
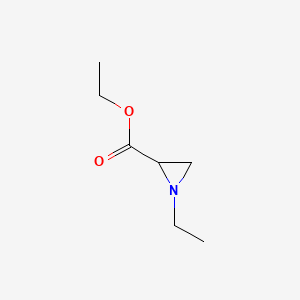
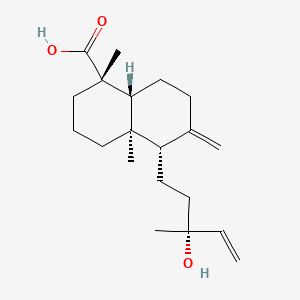
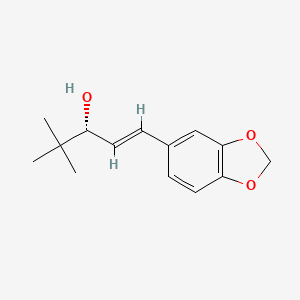
![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)
